2,6-Di-tert-butyl-P-benzoquinone

Catalog No.
S597518
CAS No.
719-22-2
M.F
C14H20O2
M. Wt
220.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Di-tert-butyl-P-benzoquinone

CAS Number

719-22-2

Product Name

2,6-Di-tert-butyl-P-benzoquinone

IUPAC Name

2,6-ditert-butylcyclohexa-2,5-diene-1,4-dione

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

InChI

InChI=1S/C14H20O2/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8H,1-6H3

InChI Key

RDQSIADLBQFVMY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=O)C=C(C1=O)C(C)(C)C

Synonyms

2,6-Bis(1,1-dimethylethyl)-2,5-cyclohexadiene-1,4-dione;2,6-Bis(1,1-dimethylethyl)-2,5-cyclohexadiene-1,4-dione; 2,6-Bis[1,1-dimethyl ethyl]quinone; 2,6-Di-tert-butyl-1,4-benzoquinone; 2,6-Di-tert-butyl-2,5-cyclohexadien-1,4-dione; 2,6-Di-tert-butyl

Canonical SMILES

CC(C)(C)C1=CC(=O)C=C(C1=O)C(C)(C)C

Antioxidant Activity:

,6-DTBQ exhibits antioxidant properties, meaning it can scavenge free radicals, which are highly reactive molecules that can damage cells. This characteristic has been explored in the context of:

  • Elimination of micropollutants: A study investigated the use of 2,6-DTBQ as an antioxidant to enhance the elimination rate of micropollutants from stormwater and wastewater [1].

Source

Sigma-Aldrich

Metabolite of Butylated Hydroxytoluene (BHT):

BHT is a widely used synthetic antioxidant added to various food products and other materials. 2,6-DTBQ has been identified as a metabolite of BHT, meaning it is a product formed in the body after BHT is broken down [2]. This finding is relevant for understanding the metabolism and potential effects of BHT in humans.

Source

Sigma-Aldrich

2,6-Di-tert-butyl-P-benzoquinone is an organic compound with the molecular formula C14H20O2C_{14}H_{20}O_2. It belongs to the class of benzoquinones, which are characterized by a six-membered aromatic ring containing two carbonyl groups. This compound is notable for its bulky tert-butyl groups at the 2 and 6 positions of the benzene ring, which contribute to its stability and unique chemical properties. The presence of these bulky groups also influences its reactivity and solubility in organic solvents, making it a useful compound in various chemical applications .

  • Oxidation Reactions: It can be synthesized through the oxidation of 2,6-di-tert-butylphenol using hydrogen peroxide. This reaction typically occurs in an aqueous solution and is facilitated by catalysts .
  • Reactions with Nucleophiles: The compound can react with nucleophiles such as alkyl magnesium halides, leading to the formation of various substituted products. These reactions often yield hydroxyphenyl derivatives .
  • Diels-Alder Reactions: 2,6-Di-tert-butyl-P-benzoquinone can also act as a dienophile in Diels-Alder reactions, where it reacts with diene compounds to form cyclohexene derivatives.

Research indicates that 2,6-di-tert-butyl-P-benzoquinone exhibits various biological activities, including:

  • Antioxidant Properties: This compound has been studied for its ability to scavenge free radicals, thus providing protective effects against oxidative stress .
  • Potential Antimicrobial Activity: Some studies suggest that it may possess antimicrobial properties, although further research is needed to fully understand its efficacy and mechanisms of action .
  • Influence on Enzymatic Activity: It has been shown to affect certain enzymatic pathways, potentially influencing metabolic processes in biological systems.

The primary method for synthesizing 2,6-di-tert-butyl-P-benzoquinone involves the oxidation of 2,6-di-tert-butylphenol. The process typically includes:

  • Reagents: A 35% aqueous solution of hydrogen peroxide is commonly used as the oxidizing agent.
  • Catalysts: The reaction may require a catalyst to enhance efficiency and yield.
  • Conditions: The reaction is usually conducted under controlled temperature and pH conditions to optimize product formation.

This method has been patented and is recognized for its effectiveness in producing high yields of the desired quinone compound .

2,6-Di-tert-butyl-P-benzoquinone finds diverse applications across various fields:

  • Antioxidants: It is utilized as an antioxidant in plastics and polymers to prevent degradation caused by oxidative stress.
  • Chemical Intermediates: The compound serves as a precursor for synthesizing other organic compounds in chemical manufacturing.
  • Research

Studies have explored the interactions of 2,6-di-tert-butyl-P-benzoquinone with various biological molecules. Notably:

  • Interactions with Amines: Research indicates that it can interact with amines to form stable complexes, which may influence its biological activity .
  • Mechanistic Studies: Investigations into its mechanisms of action reveal potential pathways through which it exerts antioxidant effects and influences enzymatic reactions.

Several compounds share structural similarities with 2,6-di-tert-butyl-P-benzoquinone. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2,3-Dichloro-5,6-dicyano-1,4-benzoquinoneContains chlorine and cyano groupsExhibits strong electron-withdrawing effects
2,6-Di-tert-butyl-4-hydroxyphenolContains a hydroxyl groupKnown for its antioxidant properties
1,4-BenzoquinoneSimple structure without bulky groupsMore reactive due to lack of steric hindrance

The uniqueness of 2,6-di-tert-butyl-P-benzoquinone lies in its bulky tert-butyl substituents that enhance stability and alter reactivity compared to these similar compounds. Its specific interactions and applications in antioxidant formulations further distinguish it within this class of compounds.

Physical Description

Solid

Color/Form

Yellow crystals

XLogP3

3.4

LogP

4.42 (LogP)
log Kow = 4.42
4.42

Melting Point

66.0 °C
65-67 °C
65-67°C

UNII

4C9D8L0Y0T

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

719-22-2

Wikipedia

2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadiene-1,4-dione

General Manufacturing Information

2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-: ACTIVE

Analytic Laboratory Methods

2,6-Di-t-butyl-p-benzoquinone was measured in municipal incinerator flyash following extraction and capillary GC/MS.

Clinical Laboratory Methods

2,6-Di-t-butyl-p-benzoquinone was measured in fish using open-column chromatography followed by GC/MS.

Dates

Modify: 2023-08-15

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